molecular formula C17H17F3N6O B4986099 N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Cat. No.: B4986099
M. Wt: 378.4 g/mol
InChI Key: OKKXXQUCRGNYSG-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is a heterocyclic compound that features a triazole ring, a pyrazole ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide typically involves multi-step reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The pyrazole ring can be synthesized separately and then coupled with the triazole ring using a suitable linker. The trifluoromethyl-substituted phenyl group is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a similar mechanism of action.

    Trazodone: An antidepressant that also contains a triazole ring.

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide is unique due to the combination of its triazole and pyrazole rings with a trifluoromethyl-substituted phenyl group. This unique structure can result in distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-2-25-10-13(8-22-25)7-21-16(27)15-11-26(24-23-15)9-12-4-3-5-14(6-12)17(18,19)20/h3-6,8,10-11H,2,7,9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKXXQUCRGNYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CN(N=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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